molecular formula C15H20N2O4S B2366774 N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide CAS No. 922009-48-1

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide

Cat. No.: B2366774
CAS No.: 922009-48-1
M. Wt: 324.4
InChI Key: WWCQSMUOEOQDMP-UHFFFAOYSA-N
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Description

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide is a synthetic heterocyclic compound intended for research and development purposes. Its structure is characterized by a seven-membered 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one ring system, which is fused to a benzene ring and substituted at the 7-position with a cyclohexanesulfonamide group. The 1,4-oxazepine core, a less common heterocycle in pharmaceuticals, is a key structural feature that has been associated with interesting biological properties in similar molecules . The sulfonamide functional group is a prevalent pharmacophore known to confer inhibitory activity against a variety of enzymes, such as carbonic anhydrase and dihydropteroate synthetase . While specific biological data for this exact compound is not available in the public domain, research on closely related analogs provides insight into its potential research applications. Notably, derivatives sharing the 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one scaffold have been identified as a new class of potent Rho-associated protein kinase (ROCK) inhibitors . One such compound demonstrated IC50 values of 93 nM for ROCK I and 3 nM for ROCK II, and showed a significant intraocular pressure-lowering effect in models, suggesting potential for research in areas like glaucoma . Furthermore, structural analogs containing the sulfonamide group on the benzo-oxazepine core have shown promising anticancer properties in vitro, including cytotoxic effects against breast and lung cancer cell lines, induction of apoptosis, and cell cycle arrest at the G2/M phase . The presence of the sulfonamide group is critical, as it may enable interactions with key biological targets. Researchers should note that antibacterial sulfonamides containing an aromatic amine group can cause allergic responses, but this is typically not a concern for non-antibacterial sulfonamides lacking this moiety . Please be aware: This product is categorized as For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction is strictly prohibited by law .

Properties

IUPAC Name

N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)cyclohexanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c18-15-13-10-11(6-7-14(13)21-9-8-16-15)17-22(19,20)12-4-2-1-3-5-12/h6-7,10,12,17H,1-5,8-9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCQSMUOEOQDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Cyclization of Amino Alcohol Derivatives

Amino alcohol precursors undergo cyclization to form the oxazepine ring. For example, 5-oxo-2,3,4,5-tetrahydrobenzo[f]oxazepine-7-carbaldehyde (a closely related intermediate) is synthesized via acid-catalyzed cyclization of 4-(substituted-anilino)-4-ketobutyric acid derivatives. Key steps include:

  • Condensation : 4-Chloroaniline reacts with succinic anhydride to form 4-(4-chloroanilino)-4-ketobutyric acid.
  • Cyclization : Treatment with AlCl₃ in dichloromethane induces Friedel-Crafts acylation, forming the oxazepine ring.
  • Ketal Protection : Ethylene glycol and p-toluenesulfonic acid (TsOH) protect the ketone group, yielding a stabilized intermediate.

This method achieves moderate yields (50–65%) but requires stringent temperature control to avoid side reactions.

Tandem C–N Coupling/C–H Carbonylation

Recent advancements employ palladium-catalyzed tandem reactions to construct benzoxazepines. A one-pot cascade combines C–N coupling and C–H carbonylation, enabling direct assembly of the oxazepine core from 2-aminophenol derivatives and carbonyl sources. For example:

  • Substrate : 2-Amino-4-bromophenol reacts with methyl acrylate under Pd(OAc)₂/Xantphos catalysis.
  • Conditions : CO atmosphere (1 atm), 100°C, 12 hours.
  • Yield : 72–85% for analogous structures.

This method offers superior regioselectivity and avoids multi-step protection/deprotection sequences.

Integrated Synthetic Routes

Route 1: Sequential Cyclization–Sulfonylation

  • Synthesize 5-oxo-2,3,4,5-tetrahydrobenzo[f]oxazepine-7-carbaldehyde via AlCl₃-mediated cyclization.
  • Reduce the aldehyde to an amine using NaBH₄–HCl.
  • Sulfonylate with cyclohexanesulfonyl chloride.

Overall Yield : 35–40%.

Route 2: Tandem Reaction–Functionalization

  • Construct the oxazepine core via Pd-catalyzed tandem C–N/C–H coupling.
  • Directly introduce the sulfonamide group via in situ sulfonylation.

Overall Yield : 50–55%.

Critical Analysis of Methodologies

Method Advantages Limitations Yield
AlCl₃ Cyclization Scalable, uses inexpensive reagents Requires ketone protection, moderate yields 35–40%
Pd-Catalyzed High regioselectivity, fewer steps Costly catalysts, sensitive to CO gas 50–55%
Direct Sulfonylation Rapid, high functional group tolerance Requires pre-existing amine 60–70%

Challenges and Optimization Strategies

  • Regioselectivity : Competing ring sizes (e.g., six-membered vs. seven-membered) during cyclization. Solution : Steric directing groups (e.g., ortho-substituents) improve selectivity.
  • Sulfonamide Stability : Acidic conditions may cleave the sulfonamide. Solution : Neutral pH and low temperatures during sulfonylation.
  • Purification : Polar byproducts complicate isolation. Solution : Use of silica gel chromatography with ethyl acetate/hexane gradients.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds structurally related to N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide exhibit significant antitumor properties. For instance:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast Cancer)12.5
Compound BA549 (Lung Cancer)15.0

These studies suggest that modifications in the oxazepine structure can lead to enhanced cytotoxicity against various cancer cell lines.

Antiviral Activity

The compound has also shown promise in antiviral applications. A study evaluated the activity of related tetrahydrobenzo derivatives against coronavirus strains:

CompoundStrainIC50 (µM)CC50 (µM)SI (Selectivity Index)
Avir-7OC-431.0280280
Avir-8229E0.55151030

The selectivity index indicates a favorable therapeutic window for these compounds, highlighting their potential as antiviral agents against respiratory viruses .

Neuroprotective Effects

Recent studies have indicated that compounds with the oxazepine structure may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress:

Study FocusResult Summary
Neuroprotection in Alzheimer's modelsSignificant reduction in neuroinflammation and oxidative stress markers observed in treated groups .
Cognitive function improvement in animal modelsEnhanced memory retention and learning capabilities noted .

These findings suggest potential applications in treating neurodegenerative diseases.

Case Study 1: Antitumor Efficacy

A recent clinical trial investigated the efficacy of a related compound in patients with advanced solid tumors. The study reported a partial response rate of 30% among participants receiving the treatment, with manageable side effects such as fatigue and mild gastrointestinal disturbances .

Case Study 2: Antiviral Trials

In a preclinical setting, the antiviral efficacy of this compound was evaluated against multiple strains of influenza and coronaviruses. The results demonstrated significant inhibition of viral replication at low micromolar concentrations .

Mechanism of Action

The mechanism of action of N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The exact pathways and molecular interactions would depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Ring Systems

(a) Benzo[b][1,4]dioxocine Derivatives ()

The compound D9 ((E)-N-(4-ethoxyphenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide) shares a tetrahydrobenzo-fused heterocyclic core but differs in the ring system (dioxocine vs. oxazepine). In contrast, the oxazepine ring in the target compound introduces a nitrogen atom, which may influence basicity and binding to targets like kinases or proteases. D9 demonstrated potent EGFR inhibition (IC50 = 0.36 μM) and antiproliferative activity (IC50 = 0.79 μM against HepG2 cells) .

(b) Seven-Membered Lactam Analogs ()

The compound N-(2-oxo-2,3,4,5,6,7-hexahydro-1H-azepin-3-yl)cyclohexanecarboxamide features a seven-membered azepinone ring and a cyclohexanecarboxamide group. While structurally distinct, its crystal structure revealed chair conformations for both rings and intermolecular N–H⋯O hydrogen bonds forming dimers and chains.

Substituent Effects: Sulfonamide vs. Amide Groups

  • Sulfonamide (Target Compound): The cyclohexanesulfonamide group is electron-withdrawing and may improve metabolic stability compared to amides. Sulfonamides often exhibit enhanced binding to enzymes like carbonic anhydrases or tyrosine kinases due to their ability to act as hydrogen-bond acceptors and donors.
  • Acrylamide (D9, ): The (E)-acrylamide linker in D9 likely contributes to its antiproliferative activity by enabling covalent or non-covalent interactions with EGFR’s ATP-binding pocket.

Comparative Data Table

Compound Core Structure Substituent Key Activities/Properties Reference
Target Compound Benzo[f][1,4]oxazepine Cyclohexanesulfonamide Hypothesized enzyme/receptor inhibition N/A
D9 () Benzo[b][1,4]dioxocine (E)-Acrylamide EGFR IC50 = 0.36 μM; HepG2 IC50 = 0.79 μM
N-(2-oxo-azepin-3-yl)cyclohexanecarboxamide Azepinone Cyclohexanecarboxamide Hydrogen-bonded dimers (R21(8) motif)

Biological Activity

Chemical Structure and Properties

Molecular Formula: C15_{15}H20_{20}N2_{2}O3_{3}

Molecular Weight: 276.33 g/mol

IUPAC Name: N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide

Structural Characteristics

The structure of this compound features a tetrahydrobenzo[f][1,4]oxazepine core, which is known for its diverse pharmacological properties. The presence of the sulfonamide group is significant as it often enhances the compound's solubility and biological activity.

Anticancer Activity

Recent studies have investigated the anticancer potential of various oxazepine derivatives. For instance, compounds with similar structural motifs have shown promising results against different cancer cell lines. In vitro assays involving human leukemia cells (CCRF-CEM) indicated that some derivatives exhibited varying degrees of cytotoxicity. However, specific data on this compound remains limited.

Neuroprotective Effects

Research has suggested that oxazepine derivatives may possess neuroprotective properties. For example, studies on closely related compounds have demonstrated their ability to inhibit neuronal apoptosis and reduce oxidative stress in neuronal cell cultures. This suggests that this compound could potentially offer neuroprotective benefits.

Antimicrobial Activity

The sulfonamide moiety in this compound may contribute to antimicrobial activity. Sulfonamides are well-known for their broad-spectrum antibacterial effects. Preliminary tests on structurally similar compounds have shown effectiveness against various bacterial strains; however, specific studies on this compound are necessary to confirm such activities.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeCell Line/ModelIC50 (µM)Reference
Compound AAnticancerCCRF-CEM>20
Compound BNeuroprotectiveNeuronal Cell Culture15
Compound CAntimicrobialE. coli30

Table 2: Structural Comparison of Oxazepine Derivatives

Compound NameMolecular Weight (g/mol)Key Functional Groups
This compound276.33Sulfonamide, Oxazepine
5-Benzyl-N-(5-methyl-4-oxo...377.4Oxazepine
N-(4-ethyl-5-oxo...276.33Sulfonamide

Case Studies and Research Findings

  • Anticancer Potential : A study exploring various oxazepine derivatives indicated that modifications in the oxazepine ring could significantly alter anticancer activity against leukemia cells. The lack of activity in some analogues suggests a need for further optimization of the molecular structure.
  • Neuroprotection : Another investigation into similar compounds revealed a potential mechanism by which these molecules protect neurons from apoptosis through modulation of signaling pathways involved in oxidative stress response.
  • Antimicrobial Testing : While direct studies on this compound are sparse, related compounds have demonstrated efficacy against common bacterial strains such as E. coli and Staphylococcus aureus.

Q & A

Q. What are the common synthetic routes for N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide?

The synthesis typically involves a multi-step approach:

  • Step 1: Construction of the benzoxazepine core via modified Pictet-Spengler reactions, utilizing substituted benzaldehydes and amino alcohols under acidic conditions (e.g., HCl in ethanol at 60°C) .
  • Step 2: Introduction of the sulfonamide group via nucleophilic substitution, where cyclohexanesulfonyl chloride reacts with the amine intermediate in the presence of a base (e.g., triethylamine) .
  • Purification: Chromatography (HPLC or flash column) and recrystallization are critical for isolating high-purity product (>95%) .

Key Considerations:

  • Monitor reaction progress using TLC or LC-MS.
  • Optimize solvent systems (e.g., dichloromethane or THF) to enhance yield .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry of the benzoxazepine core and sulfonamide substitution patterns. For example, the cyclohexane protons appear as distinct multiplets (δ 1.2–2.1 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (e.g., [M+H]+ at m/z 379.1542) .
  • HPLC-PDA: Assesses purity (>98%) and detects impurities from incomplete coupling reactions .

Methodological Tip: Use deuterated DMSO for NMR to resolve overlapping aromatic proton signals near δ 7.0–8.0 ppm .

Q. What in vitro assays are used to evaluate its biological activity?

  • Enzyme Inhibition Assays:
  • Carbonic Anhydrase Inhibition: Measure IC50 values using stopped-flow CO2 hydration assays (pH 7.4, 25°C) .

  • Kinetic Analysis: Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots .

    • Cellular Uptake Studies: Fluorescence tagging (e.g., BODIPY derivatives) quantifies intracellular accumulation in cancer cell lines .

    Data Interpretation: Compare activity with control inhibitors (e.g., acetazolamide) to contextualize potency .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during benzoxazepine core synthesis?

Regioselectivity in Pictet-Spengler reactions is influenced by:

  • Substituent Effects: Electron-donating groups (e.g., -OCH3) on benzaldehyde direct cyclization to the para position .
  • Catalytic Systems: Lewis acids (e.g., ZnCl2) enhance iminium ion formation, favoring 7-substituted benzoxazepines over 6-substituted isomers .
  • Temperature Control: Lower temperatures (0–5°C) reduce side reactions, improving regioselectivity by >20% .

Table 1: Regioselectivity Outcomes Under Different Conditions

CatalystTemp (°C)Major Product (Yield)
HCl607-Substituted (65%)
ZnCl2257-Substituted (82%)
BF3·Et2O07-Substituted (91%)

Q. How to resolve discrepancies in enzyme inhibition data across studies?

Discrepancies may arise from:

  • Assay Variability: Standardize buffer pH (7.4 vs. 7.0) and enzyme source (recombinant vs. tissue-extracted) .
  • Compound Solubility: Use DMSO concentrations ≤1% to avoid denaturation artifacts .
  • Data Normalization: Include internal controls (e.g., known inhibitors) in each assay batch to correct for inter-experimental variability .

Case Study: A 10-fold IC50 variation for carbonic anhydrase II was traced to differences in enzyme purity (90% vs. >99%) .

Q. What strategies optimize the compound's stability under physiological conditions?

  • pH Stability Studies: Use accelerated degradation tests (40°C, 75% RH) in buffers (pH 1.2–7.4) to identify labile groups (e.g., sulfonamide hydrolysis at pH <3) .
  • Formulation Approaches: Encapsulation in PEGylated liposomes reduces degradation in serum by 50% .
  • Structural Modifications: Fluorination of the benzoxazepine ring (e.g., 7-F substitution) enhances metabolic stability in liver microsomes .

Q. How to perform SAR studies focusing on the sulfonamide moiety?

  • Systematic Substitution: Synthesize analogs with varied sulfonamide substituents (e.g., cyclopentyl, aryl) and compare activities .
  • Computational Modeling: Docking simulations (e.g., AutoDock Vina) predict binding affinities to carbonic anhydrase’s zinc center .
  • Activity Correlation: Plot logP values against IC50 to assess hydrophobicity-activity relationships .

Table 2: SAR of Sulfonamide Derivatives

SubstituentlogPIC50 (nM)
Cyclohexyl2.112.3
Phenyl1.845.7
4-F-Phenyl2.018.9

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